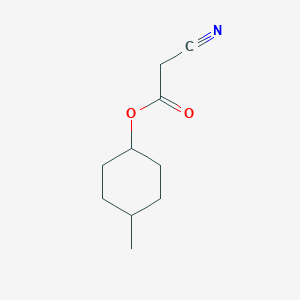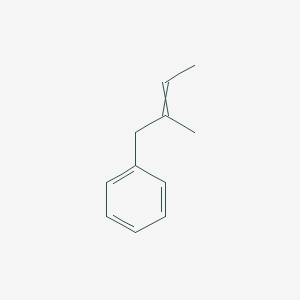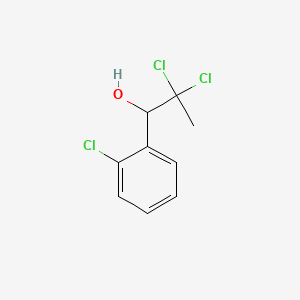
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl3O It is a chlorinated derivative of propanol and is characterized by the presence of two chlorine atoms on the second carbon and one chlorine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol typically involves the chlorination of 1-(2-chlorophenyl)propan-1-ol. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloropropane: Similar in structure but lacks the phenyl ring.
1,1-Dichloro-2-propanone: Contains a ketone group instead of a hydroxyl group.
1,3-Dichloro-2-propanol: Differently substituted with chlorine atoms on the first and third carbons.
Uniqueness
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is unique due to the presence of both a phenyl ring and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
35996-56-6 |
|---|---|
Fórmula molecular |
C9H9Cl3O |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5,8,13H,1H3 |
Clave InChI |
IJZHWNBKAPOERY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1Cl)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


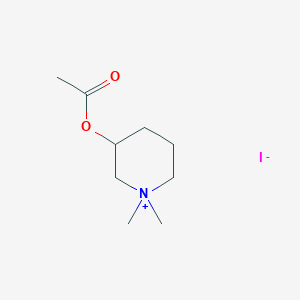

![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
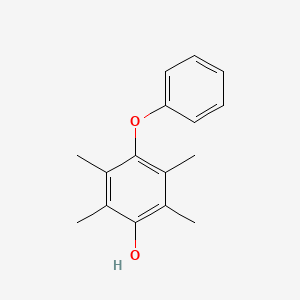
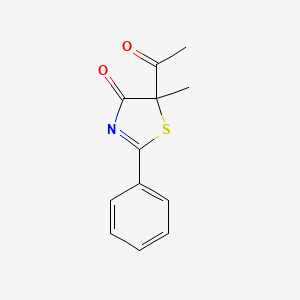
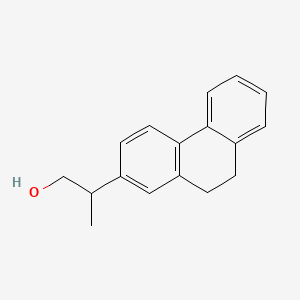
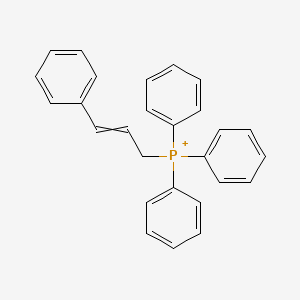
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
